Product packaging for Lycosin-I(Cat. No.:)

Lycosin-I

Cat. No.: B1576141
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lycosin-I is a linear, amphipathic, and cationic 24-amino acid peptide (sequence: RKGWFKAMKSIAKFIAKEKLKEHL) isolated from the venom of the spider Lycosa singoriensis . It exhibits a broad spectrum of potent bioactivities, making it a valuable tool for therapeutic research. Its primary research applications focus on oncology, microbiology, and immunology. In cancer research, this compound demonstrates significant, selective cytotoxicity against a wide range of cancer cell lines, including prostate, leukemia, and cervical cancer cells, while showing lower toxicity to normal cell lines . Its anti-tumor mechanism is multimodal and concentration-dependent. At high concentrations, it can induce rapid cancer cell death through direct membrane lysis, a effect linked to its preferential binding to negatively charged lipids on cancer cell membranes . It also triggers intracellular apoptosis by inactivating the STAT3 signaling pathway and activating the mitochondrial death pathway . At lower concentrations, it inhibits cancer cell migration and can induce cell cycle arrest and ferroptosis by suppressing the PI3K-AKT-mTOR pathway . Furthermore, this compound functions as a cell-penetrating peptide (CPP), enabling its use in targeted drug delivery systems, such as functionalized gold nanoparticles for tumor-specific imaging and photothermal therapy . In infectious disease research, this compound acts as a potent antimicrobial peptide (AMP) with efficacy against Gram-negative and Gram-positive bacteria, as well as fungal pathogens like Candida tropicalis , including fluconazole-resistant strains . It also demonstrates anti-biofilm activity, disrupting pre-formed biofilms . Additionally, this compound has shown anti-inflammatory properties in model systems, attenuating TNF-α-induced inflammation in endothelial cells by inhibiting the IκB/NF-κB signaling pathway, which reduces the expression of adhesion molecules and pro-inflammatory cytokines . It also exhibits vasodilator and hypotensive effects in vitro and in vivo, mediated by an endothelium-dependent mechanism involving nitric oxide (NO) release . This product is supplied as a lyophilized powder with high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells, Cancer cells

sequence

RKGWFKAMKSIAKFIAKEKLKEHL

Origin of Product

United States

Q & A

Q. What are the primary mechanisms by which Lycosin-I induces apoptosis in cancer cells?

this compound triggers apoptosis predominantly via inhibition of the STAT3 signaling pathway, leading to mitochondrial dysfunction (e.g., increased Bax/Bcl-2 ratio) and caspase activation. Methodologically, this is validated using MTT assays for viability, DAPI staining for nuclear fragmentation, and TUNEL assays to confirm DNA breakdown .

Q. How does this compound inhibit cancer cell migration at low concentrations?

At low concentrations (e.g., 5 μM), this compound suppresses migration by downregulating matrix metalloproteinase-9 (MMP9) expression through STAT3 pathway inactivation. Key methods include Transwell migration assays, wound-healing experiments, and Western blot analysis of STAT3 phosphorylation (p-STAT3) and MMP9 levels .

Advanced Research Questions

Q. How do concentration-dependent effects of this compound influence experimental design in cancer research?

this compound exhibits dual mechanisms: high concentrations (>10 μM) induce apoptosis, while low concentrations (<10 μM) inhibit migration. Researchers must design dose-response experiments (e.g., 0–40 μM) using in vitro models (MTT, flow cytometry) and in vivo xenografts. Statistical tools like ANOVA with Dunnett’s post hoc tests are critical for analyzing dose-dependent trends .

Q. What methodological approaches validate the dual apoptotic and anti-migratory effects of this compound in prostate cancer models?

A combination of in vitro and in vivo methods is essential:

  • In vitro : MTT for viability, Transwell for migration, Western blot for STAT3/MMP9.
  • In vivo : Tumor xenograft models (e.g., PC-3 cells in mice) with immunohistochemical analysis of STAT3, p-STAT3, and MMP9. TUNEL staining quantifies apoptosis in tissue sections .

Q. How can structural modifications like arginine substitution enhance this compound's anticancer efficacy?

Arginine-modified this compound (R-lycosin-I) improves cellular uptake and tumor penetration. Methodologies include peptide synthesis (e.g., solid-phase), fluorescence microscopy for intracellular tracking, and 3D tumor spheroid models to assess penetration depth. Physicochemical characterization (CD spectroscopy, ζ-potential) confirms structural stability .

Q. What contradictions exist in this compound's apoptotic vs. anti-migratory effects across different cancer cell lines?

While this compound consistently inhibits STAT3/MMP9 in prostate cancer (PC-3, DU-145), efficacy varies in other lines (e.g., HeLa, A549). Researchers should address this by profiling multiple cell lines, comparing IC50 values, and validating pathway-specific biomarkers (e.g., p-STAT3, MMP9) across models .

Q. How do in vitro findings of this compound's anti-inflammatory effects via NF-κB translate to in vivo models?

In vitro studies (HUVECs treated with TNF-α) show this compound inhibits NF-κB by stabilizing IκBα. In vivo translation involves LPS-induced inflammation models in mice, with ELISA for IL-6/IL-8 and Western blot for NF-κB p65 nuclear translocation. Cross-validation of pathway inhibition between models is critical .

Q. What strategies ensure reproducibility in this compound studies, given its concentration-dependent mechanisms?

  • Standardize dose ranges (e.g., 0–40 μM) across experiments.
  • Include detailed protocols for cell culture, peptide preparation, and assay conditions.
  • Publish supplementary data (e.g., raw Western blot images, statistical code) to enable replication .

Q. How do patent claims on this compound's amino acid sequences and applications impact academic research?

Existing patents cover this compound’s sequence (e.g., CN/US/EP patents) and nanoformulations (e.g., gold nanoparticles). Researchers must verify freedom-to-operate for derivative peptides (e.g., R-lycosin-I) and disclose IP constraints in publications .

Methodological Guidelines

  • Dose Optimization : Use pilot studies to establish EC50 for apoptosis (10–20 μM) and migration inhibition (1–5 μM) .
  • Pathway Validation : Combine siRNA knockdown (e.g., STAT3) with this compound treatment to confirm mechanism specificity .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, supplementary materials, and statistical transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.